N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]acetamide
Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]acetamide is a thienopyridine.
Scientific Research Applications
1. Phosphoinositide 3-Kinase/Mammalian Target of Rapamycin (PI3K/mTOR) Inhibition
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]acetamide derivatives have been explored for their potential as PI3Kα and mTOR inhibitors. These compounds show promising results in inhibiting these kinases both in vitro and in vivo, suggesting their utility in targeting cancer and other diseases involving these pathways (Stec et al., 2011).
2. Biological Evaluation for Antibacterial and Antifungal Activities
Derivatives of N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]acetamide have been synthesized and evaluated for their antibacterial, antituberculosis, and antifungal efficacy. These compounds showed moderate to good biological activities against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Acharya et al., 2020).
3. Synthesis and Evaluation as Antifungal and Insecticidal Agents
Certain N-(thieno[2,3-b]pyridin-3-yl)acetamide compounds with 1,3,4-thiadiazole substituents have been synthesized and demonstrated to possess antifungal and insecticidal activities. This suggests their potential application in agriculture for pest control and crop protection (Zhou Bing-se, 2013).
4. Antimicrobial Nano-Materials Development
The compound and its derivatives have been explored in the synthesis of antimicrobial nano-materials. These materials exhibited significant activity against pathogenic bacteria and fungi, suggesting their potential application in developing new antimicrobial treatments (Mokhtari & Pourabdollah, 2013).
5. Potential in Photovoltaic Efficiency and Ligand-Protein Interactions
Studies have shown that certain benzothiazolinone acetamide analogs exhibit potential in photovoltaic efficiency modeling, indicating their use in dye-sensitized solar cells (DSSCs). Additionally, their interactions with proteins like Cyclooxygenase 1 (COX1) have been studied, suggesting a wider range of potential applications (Mary et al., 2020).
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS2/c1-10(21)18-16-15(11-7-8-20(2)9-14(11)23-16)17-19-12-5-3-4-6-13(12)22-17/h3-6H,7-9H2,1-2H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBPDLHZYILUPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)CN(CC2)C)C3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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